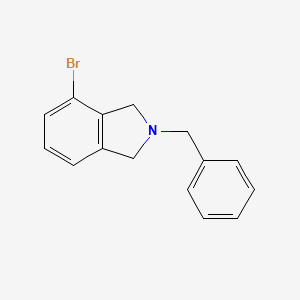

2-Benzyl-4-bromoisoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-4-bromo-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCBVDGJELFHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681058 | |

| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923590-78-7 | |

| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyl-4-bromoisoindoline for Researchers

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoindoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid, yet three-dimensional, architecture provides an ideal framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The strategic introduction of a bromine atom at the 4-position and a benzyl group at the 2-position of the isoindoline ring system yields 2-Benzyl-4-bromoisoindoline, a versatile intermediate poised for the development of novel therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis to its potential applications, underpinned by field-proven insights and methodologies.

Physicochemical Properties and Structural Attributes

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₄BrN.[1] The presence of the bromine atom, a heavy halogen, significantly influences its physicochemical properties, including its lipophilicity and its potential for forming halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in drug-receptor binding. The benzyl group imparts a significant hydrophobic character to the molecule and can engage in π-π stacking interactions within biological targets.

| Property | Value | Source |

| CAS Number | 923590-78-7 | [1] |

| Molecular Formula | C₁₅H₁₄BrN | [1] |

| Molecular Weight | 288.18 g/mol | [1] |

| Appearance | Off-white to yellow to pink to brown powder (for the hydrochloride salt of the precursor) | [2] |

| Melting Point | 269-274 °C (for 4-bromoisoindoline hydrochloride) | |

| Storage Temperature | 2-8°C (for 4-bromoisoindoline hydrochloride) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-benzylation of its precursor, 4-bromoisoindoline. The following protocol is a robust and validated method adapted from established procedures for the N-alkylation of related heterocyclic systems.[3][4][5]

Synthesis of the Precursor: 4-Bromoisoindoline

The synthesis of the starting material, 4-bromoisoindoline, can be accomplished from 3-bromo-2-(bromomethyl)benzoic acid methyl ester. A detailed protocol for a related compound, 4-bromoisoindolin-1-one, provides a strong foundational methodology.[6] The synthesis of 4-bromoisoindoline hydrochloride is also commercially documented.[2][7]

Protocol for N-Benzylation of 4-Bromoisoindoline

This protocol details the nucleophilic substitution reaction between 4-bromoisoindoline and benzyl bromide. The use of a suitable base is crucial for the deprotonation of the secondary amine of the isoindoline, thereby activating it for nucleophilic attack on the electrophilic benzyl bromide.

Materials and Reagents:

-

4-Bromoisoindoline hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Acetonitrile (CH₃CN) or Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Experimental Procedure:

-

Preparation of the Free Base: To a stirred suspension of 4-bromoisoindoline hydrochloride (1.0 eq) in dichloromethane, add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH ~8-9). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromoisoindoline free base.

-

N-Benzylation Reaction:

-

Method A (Potassium Carbonate): To a solution of 4-bromoisoindoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the suspension.[3]

-

Method B (Sodium Hydride): In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-bromoisoindoline (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Once gas evolution ceases, cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.[5]

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction to stir at room temperature (or gently heat to 40-50°C if the reaction is sluggish) for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If using Method B, carefully quench the reaction with the slow addition of water at 0°C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a milder base, suitable for reactions that are prone to side reactions. Sodium hydride is a much stronger, non-nucleophilic base that ensures complete deprotonation of the isoindoline nitrogen, often leading to faster reaction times. The choice depends on the substrate's reactivity and stability.

-

Choice of Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the deprotonated isoindoline) highly reactive.

-

Inert Atmosphere: When using a strong and moisture-sensitive base like sodium hydride, an inert atmosphere is critical to prevent its reaction with atmospheric water, which would quench the base and reduce the yield.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the benzyl group. Expected signals would include those for the aromatic protons of both the isoindoline and benzyl moieties, as well as the characteristic benzylic methylene protons.[8][9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This enables the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[10][11][12]

Anticancer Activity

Derivatives of the isoindoline and isoindolinone core have demonstrated significant potential as anticancer agents.[13][14][15][16] The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.[17][18]

A study on 1-benzyl-5-bromoindolin-2-one derivatives, which are structurally very similar to derivatives of this compound, revealed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.[3][18][19][20]

Table of Anticancer Activity of N-Benzyl-5-bromoindolin-2-one Derivatives: [3][18]

| Compound | R-group on Thiazole Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |

| 7c | 4-Fluorophenyl | 7.17 ± 0.94 | >100 |

| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |

| Doxorubicin (Ref.) | - | 4.30 ± 0.84 | 0.89 ± 0.21 |

These results highlight that substitutions on the core structure can lead to potent and selective anticancer agents. The bromo-substituted N-benzyl isoindoline core is a promising scaffold for the development of novel oncology drugs.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these compounds is often linked to their ability to induce apoptosis through the intrinsic pathway. This involves:

-

Upregulation of Pro-apoptotic Proteins: Increasing the levels of proteins like Bax.

-

Downregulation of Anti-apoptotic Proteins: Decreasing the levels of proteins like Bcl-2.

-

Activation of Caspases: Leading to the activation of executioner caspases like caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[19]

Neuroprotective and Neuromodulatory Activities

The isoindoline-1,3-dione (phthalimide) scaffold, which can be accessed from this compound, is a well-established pharmacophore for targeting the central nervous system. Derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[21][22]

Table of Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives: [21][22]

| Compound Class | Linker/Substitution | AChE IC₅₀ | BuChE IC₅₀ |

| N-benzylpiperidinylamine derivatives | Varied alkyl linkers | As low as 87 nM | As low as 7.76 µM |

| N-benzyl pyridinium hybrids | Varied benzyl substitutions | 2.1 - 7.4 µM | - |

| Direct N-benzyl substitution | Varied benzyl substitutions | 10 - 140 µM | 11 - 80 µM |

These findings suggest that the this compound core can be a starting point for the development of novel treatments for neurodegenerative disorders.

Other Potential Therapeutic Areas

The versatility of the isoindoline scaffold extends to a wide range of other therapeutic areas, including:

-

Anti-inflammatory agents: Some derivatives have shown cyclooxygenase (COX) inhibitory activity.[23]

-

Enzyme inhibitors: Isoindoline derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and α-glucosidase.[24][25]

-

Immunomodulatory drugs (IMiDs®): The isoindoline core is central to the structure of thalidomide and its analogs, which are used in the treatment of certain cancers and inflammatory diseases.[26]

Conclusion and Future Perspectives

This compound represents a strategically designed chemical entity that combines the privileged isoindoline scaffold with the synthetic versatility of a bromine substituent and the modulatory potential of a benzyl group. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and its vast potential in drug discovery. The demonstrated anticancer, neuroprotective, and anti-inflammatory activities of its derivatives underscore the importance of this compound as a key intermediate for the generation of novel therapeutic agents. Future research efforts focused on exploring the full potential of this scaffold through combinatorial chemistry and high-throughput screening are highly warranted and are expected to yield a new generation of innovative medicines.

References

-

Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

-

El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

-

Wesołowska, O., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]

-

Gholamzadeh, Z., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for... Royal Society of Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PubMed Central. Available at: [Link]

-

Saeed, A., et al. (2020). The structure of protease inhibitors macrocyclic isoindoline derivative... ResearchGate. Available at: [Link]

-

El-Agrody, A. M., et al. (2023). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. Available at: [Link]

-

MOLBASE. This compound|923590-78-7. MOLBASE. Available at: [Link]

-

Janežič, D., et al. (2016). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Taylor & Francis Online. Available at: [Link]

-

Al-Malki, J., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

-

Atmaca, U., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

-

Gündoğdu, N., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). Aromatase Inhibitory Activity of Novel Tetrabromoisoindoline Derivatives. ResearchGate. Available at: [Link]

-

El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed Central. Available at: [Link]

-

El-Naggar, A. M., et al. (2023). (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. Available at: [Link]

-

El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed. Available at: [Link]

-

Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. PubMed. Available at: [Link]

-

de Almeida, M. S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link]

-

ResearchGate. N‐benzylation using benzyl bromide. ResearchGate. Available at: [Link]

-

Ark Pharma Scientific Limited. This compound | CAS:923590-78-7. Ark Pharma Scientific Limited. Available at: [Link]

-

Wu, J., et al. (2012). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

-

Twesigomwe, D., et al. (2020). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. PubMed. Available at: [Link]

-

Heaney, H., & Ley, S. V. (1977). 1-benzylindole. Organic Syntheses. Available at: [Link]

-

Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. Available at: [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]

-

Powers, T. S., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]

-

Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. Available at: [Link]

-

National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]

-

Wang, C., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. Available at: [Link]

-

SpectraBase. 2-(4-bromobenzyl)-1H-indole. SpectraBase. Available at: [Link]

Sources

- 1. This compound | CAS:923590-78-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. 4-Bromoisoindoline hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. eprints.usm.my [eprints.usm.my]

- 10. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzyl-4-bromoisoindoline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Benzyl-4-bromoisoindoline, a substituted isoindoline derivative of interest to researchers in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery of this compound, this guide focuses on its plausible synthesis, chemical background, and potential utility based on the chemistry of related compounds.

Introduction and Background

This compound (CAS No. 923590-78-7) belongs to the isoindoline class of heterocyclic compounds.[1][2][3][4] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a bromine atom at the 4-position and a benzyl group on the nitrogen atom provides a unique chemical entity with potential for further functionalization and exploration of its biological properties. While the specific historical context of its initial synthesis is not well-documented in peer-reviewed literature, its chemical structure suggests its role as a building block or intermediate in the synthesis of more complex molecules.

The core structure, isoindoline, is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The bromine substituent at the 4-position can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The N-benzyl group can influence the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 923590-78-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄BrN | [1][3] |

| Molecular Weight | 288.18 g/mol | [3] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol (predicted) | Inferred |

Plausible Synthetic Routes

While a specific publication detailing the initial synthesis of this compound is not available, a logical and efficient synthetic pathway can be proposed based on established chemical principles and the availability of starting materials. The most likely route involves the N-benzylation of the precursor, 4-bromoisoindoline.

Synthesis of the Precursor: 4-Bromoisoindoline

The synthesis of the key intermediate, 4-bromoisoindoline, can be approached from commercially available starting materials. One plausible, though not explicitly documented for this specific isomer, method starts from a substituted phthalide, which is then converted to the corresponding isoindolinone, followed by reduction. A related synthesis for 4-bromoisoindolin-1-one is known, which can be a precursor to 4-bromoisoindoline.[5]

N-Benzylation of 4-Bromoisoindoline

The final step in the proposed synthesis is the N-alkylation of 4-bromoisoindoline with a benzyl halide. This is a standard and widely used reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromoisoindoline hydrochloride (CAS: 923590-95-8)[6][7][8]

-

Benzyl bromide (CAS: 100-39-0)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-bromoisoindoline hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add a suitable base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free base.

-

To the resulting mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Caption: Plausible synthetic workflow for this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the benzyl and bromoisoindoline moieties and their connectivity. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of both rings, as well as the benzylic and isoindoline methylene protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-H and C-N bonds present in the molecule.

-

Melting Point: The melting point of the purified solid would be determined as an indicator of purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there are no specific studies detailing the biological activity of this compound, its structure suggests several potential avenues for investigation.

-

Scaffold for Library Synthesis: The bromine atom at the 4-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of diverse analogs with different substituents at this position, which can then be screened for biological activity against various targets.

Caption: Structure-Activity Relationship (SAR) exploration via cross-coupling reactions.

-

Fragment-Based Drug Discovery: The this compound core could serve as a fragment for screening against various protein targets. Its relatively small size and defined chemical features make it a suitable starting point for fragment-based lead discovery (FBLD) campaigns.

-

Investigation of CNS Activity: The isoindoline scaffold is present in some centrally active compounds. The lipophilic benzyl group may facilitate crossing the blood-brain barrier, making this compound and its derivatives interesting candidates for neurological targets.

Conclusion

This compound is a chemical entity with significant potential as a versatile building block in medicinal chemistry. Although its specific discovery and initial purpose are not well-documented, a plausible and efficient synthetic route can be devised from readily available precursors. The presence of a modifiable bromine atom and a lipophilic benzyl group makes it an attractive scaffold for the generation of compound libraries for drug discovery programs. Further investigation into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound class.

References

-

A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. PubMed. Available at: [Link]

-

This compound | 923590-78-7. Molbase. Available at: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Available at: [Link]

-

One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas. ResearchGate. Available at: [Link]

-

Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. ResearchGate. Available at: [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Available at: [Link]

-

This compound | CAS:923590-78-7. Ark Pharm. Available at: [Link]

-

A new synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. ResearchGate. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

-

2-Benzylisoquinolinium. PubChem. Available at: [Link]

-

Benzenemethanol, 4-bromo-. NIST WebBook. Available at: [Link]

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. [ 923590-78-7] 2-BENZYL-4-BROMOISOINDOLINE_高纯度试剂_分析试剂、标准品_科研试剂_供应_新生物 [m.cnbio.net]

- 3. This compound | CAS:923590-78-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. This compound CAS#: 923590-78-7 [m.chemicalbook.com]

- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. 4-Bromoisoindoline 95 923590-95-8 [sigmaaldrich.com]

- 7. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 8. 4-ブロモイソインドリン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

fundamental properties of 2-Benzyl-4-bromoisoindoline

An In-Depth Technical Guide to the Fundamental Properties and Research Potential of 2-Benzyl-4-bromoisoindoline

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this document synthesizes data from structurally related analogs to build a robust scientific profile. We will delve into its core physicochemical properties, propose validated synthetic routes, and outline its anticipated biological activities, with a particular focus on its potential as a scaffold for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of the isoindoline core for next-generation drug discovery.

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous commercial drugs.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.[1] Clinically approved drugs containing the isoindoline skeleton are used in a wide range of therapeutic areas, including oncology (e.g., Lenalidomide for multiple myeloma), hypertension, and central nervous system disorders.[1]

The subject of this guide, this compound, incorporates three key structural motifs that are of high interest in drug design:

-

The Isoindoline Core: Provides a rigid and synthetically versatile backbone.

-

N-Benzylation: The benzyl group can significantly influence pharmacological properties. In various scaffolds, N-benzylation has been shown to enhance potency and modulate selectivity for specific receptors, such as serotonin receptors.[2] It can also impact cell permeability and metabolic stability.[3]

-

Bromine Substitution: The bromine atom at the 4-position is not merely a placeholder. Halogen atoms are known to participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries.[4]

This guide will systematically explore the properties and potential of this compound, establishing a foundation for future research and development.

Physicochemical Properties and Structural Characterization

While extensive experimental data for this compound is not publicly available, its fundamental properties can be reliably predicted.

Core Properties

A summary of the known and calculated properties is presented below.

| Property | Value | Source |

| CAS Number | 923590-78-7 | [5][6] |

| Molecular Formula | C₁₅H₁₄BrN | [5][6] |

| Molecular Weight | 288.18 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)CN2CC3=C(C2)C=CC=C3Br | [6] |

| InChI Key | InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 | [6] |

| Predicted Storage | Sealed in dry, Room Temperature | [7] |

Proposed Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized this compound would rely on a standard suite of analytical techniques.

Caption: Proposed workflow for the analytical characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8] The proton NMR is expected to show distinct signals for the aromatic protons on both the benzyl and isoindoline rings, as well as characteristic signals for the benzylic and isoindoline methylene protons.

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) would be used to confirm the molecular weight.[9] The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2) with roughly equal intensity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[10] The spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.[10]

Synthesis and Derivatization Strategies

While a specific published synthesis for this compound was not identified, a robust synthetic route can be proposed based on established methods for creating substituted isoindolines.[11]

Proposed Synthetic Pathway

A plausible and efficient synthesis would involve the reductive amination of 4-bromophthalaldehyde with benzylamine, followed by in-situ cyclization. A more common approach starts from a phthalic anhydride derivative. For instance, N-substituted isoindoline-1,3-diones can be synthesized through the reaction of phthalic anhydrides with primary amines.[12]

Caption: A proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a predictive methodology based on standard organic chemistry transformations for similar structures.[12][13]

Step 1: Synthesis of N-Benzyl-4-bromophthalimide

-

To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL per gram of anhydride), add benzylamine (1.05 eq).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be recrystallized from ethanol if necessary.

Step 2: Reduction to this compound

-

Caution: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) and with appropriate quenching procedures.

-

In an oven-dried, three-neck round-bottom flask, suspend N-Benzyl-4-bromophthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0-2.5 eq) in THF to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Anticipated Biological Activity and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for developing new therapeutic agents. By examining structurally similar compounds, we can project its likely biological activities.

Potential as an Anticancer Agent

Recent studies have highlighted the potent anticancer activity of scaffolds related to this compound. Specifically, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and shown to exhibit significant anticancer effects against breast (MCF-7) and lung (A-549) cancer cell lines.[14][15] The most potent of these compounds demonstrated strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[14][15]

Given the structural similarity, it is highly plausible that this compound could serve as a foundational structure for a new class of VEGFR-2 inhibitors.

Caption: Proposed mechanism of action for derivatives of this compound as VEGFR-2 inhibitors.

Potential in Central Nervous System (CNS) Disorders

The isoindoline scaffold is also a key feature in molecules targeting the CNS. For example, certain polysubstituted isoindoline derivatives have been shown to bind to the human dopamine D2 receptor, suggesting potential applications as antipsychotic agents.[12] Furthermore, derivatives of the related 3,4-dihydroisoquinoline scaffold have been investigated as multi-target inhibitors of monoamine oxidase (MAO) and cholinesterase, enzymes relevant in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][16] The N-benzyl moiety, in particular, is a common feature in many CNS-active compounds. This suggests that this compound could be a valuable starting point for the development of novel agents for neurological and psychiatric disorders.

Proposed Biological Screening Protocol: MTT Cell Viability Assay

To assess the potential anticancer activity, a standard MTT assay can be employed to measure the cytotoxic effects of the compound on a cancer cell line.

-

Cell Culture: Plate MCF-7 (human breast adenocarcinoma) cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[17]

Safety and Handling

-

Hazard Class: Likely to be classified as an irritant. May cause skin, eye, and respiratory irritation.[20]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

-

First Aid:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[20]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[20]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[20]

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. Drawing from the well-documented biological activities of related isoindoline and N-benzyl compounds, this guide establishes a strong rationale for its investigation as a precursor for novel therapeutics, particularly in oncology and neuroscience. The presence of a bromine atom provides a direct avenue for synthetic diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on the efficient and scalable synthesis of this compound, followed by a systematic biological evaluation against a panel of cancer cell lines and relevant CNS targets. Derivatization via cross-coupling reactions at the bromine position will be a critical step in optimizing potency and selectivity. This foundational work will pave the way for unlocking the full therapeutic potential of the this compound scaffold.

References

-

Gundla, R., & Talla, V. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(15), 5880. [Link]

-

Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Scientific Reports, 14(1), 2235. [Link]

-

Karaman, Y., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400815. [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]

-

MOLBASE. (n.d.). This compound|923590-78-7. [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound | CAS:923590-78-7. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet - Benzyl bromide. [Link]

-

ResearchGate. (2018). (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. [Link]

-

The Royal Society of Chemistry. (2004). Supplementary data. [Link]

-

Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

-

PubMed. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

Wang, Z., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9524–9529. [Link]

-

ResearchGate. (2008). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

National Institutes of Health. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. [Link]

-

National Institutes of Health. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Link]

-

ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

PubMed. (1998). [Synthesis and Biological Activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and Related Compounds]. [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound|923590-78-7 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound | CAS:923590-78-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. This compound CAS#: 923590-78-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Isoindoline synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. N-benzyl-2-bromoaniline synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Preliminary Investigation of 2-Benzyl-4-bromoisoindoline: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive preliminary investigation of a novel derivative, 2-Benzyl-4-bromoisoindoline. We present a plausible synthetic pathway, detailed experimental protocols for its synthesis and characterization, and a well-reasoned hypothesis for its potential biological activities based on extensive literature analysis of structurally related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar isoindoline derivatives.

Introduction: The Therapeutic Potential of the Isoindoline Core

The isoindoline heterocyclic system is a cornerstone in the development of numerous clinically significant therapeutic agents.[1] Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling potent and selective interactions with a variety of biological targets. Marketed drugs containing the isoindoline core are used in the treatment of diseases ranging from multiple myeloma and inflammation to hypertension and obesity.[1]

The introduction of specific substituents onto the isoindoline ring system allows for the fine-tuning of its pharmacological profile. The bromine atom at the 4-position and the benzyl group at the 2-position of the target molecule, this compound, are key modifications that are anticipated to confer distinct biological properties. Brominated aromatic compounds are prevalent in many active pharmaceutical ingredients, often enhancing binding affinity and modulating metabolic stability.[2] The N-benzyl group is also a common feature in bioactive molecules, contributing to interactions with hydrophobic pockets in target proteins and influencing pharmacokinetic properties.[3]

This guide will first detail a proposed synthetic route to this compound, followed by a discussion of its potential biological activities, drawing parallels with known isoindoline derivatives. We will then provide detailed, actionable experimental protocols for its synthesis, purification, and characterization, as well as for preliminary biological screening.

Proposed Synthesis of this compound

Synthetic Strategy Overview

The overall synthetic plan is depicted in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 4-bromoisoindoline, from 3-bromo-o-xylene. This is followed by the N-benzylation of 4-bromoisoindoline to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Bromoisoindoline from 3-Bromo-o-xylene

This procedure is adapted from established methods for the synthesis of phthalides and their subsequent conversion to isoindolines.[4][5]

-

Bromination of 3-Bromo-o-xylene: To a solution of 3-bromo-o-xylene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter off the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain crude 3-bromo-phthalide.

-

Ammonolysis of 3-Bromo-phthalide: Dissolve the crude 3-bromo-phthalide in a suitable solvent like ethanol saturated with ammonia. Heat the mixture in a sealed vessel at a temperature between 100-120 °C for several hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 4-bromoisoindoline.

Step 2: N-Benzylation of 4-Bromoisoindoline

This step employs a standard N-alkylation procedure.[6]

-

Reaction Setup: To a solution of 4-bromoisoindoline in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate or sodium hydride.

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide dropwise at room temperature.

-

Reaction and Workup: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The expected physicochemical properties are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₄BrN |

| Molecular Weight | 288.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (to be determined) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline and benzyl rings, as well as singlets for the benzylic and isoindoline methylene protons.

-

¹³C NMR: The carbon NMR will display the corresponding signals for all carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Br bonds.

Hypothesized Biological Activity and Therapeutic Potential

Based on the extensive body of literature on substituted isoindoline derivatives, we hypothesize that this compound may exhibit potent activity in one or more of the following therapeutic areas: oncology, neurodegenerative diseases, and inflammatory disorders.

Anticancer Activity

Numerous isoindoline and isoindolinone derivatives have demonstrated significant anticancer properties.[7][8][9] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of protein-protein interactions.

-

Kinase Inhibition: The isoindoline scaffold is a known hinge-binding motif for various protein kinases.[10] Derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), both of which are critical regulators of cell cycle progression and survival.[11][12] The benzyl group of this compound could potentially occupy the hydrophobic pocket adjacent to the ATP binding site of a kinase, while the brominated isoindoline core interacts with the hinge region.

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Neuroprotective Activity

Isoindoline derivatives have shown promise as neuroprotective agents, particularly through the inhibition of cholinesterases and the modulation of pathways involved in oxidative stress.[3][13]

-

Cholinesterase Inhibition: Several N-benzyl substituted isoindoline-1,3-diones have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[14] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The N-benzyl group in our target molecule could mimic the binding of substrates to the active site of these enzymes.

G Protein-Coupled Receptor (GPCR) Modulation

The isoindoline scaffold has been utilized in the design of ligands for various G protein-coupled receptors (GPCRs), which are a major class of drug targets.[15][16] The specific substitution pattern of this compound could confer selectivity for a particular GPCR subtype, making it a valuable tool for studying receptor function and a potential starting point for the development of novel therapeutics for CNS disorders or other conditions modulated by GPCRs.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are proposed.

Anticancer Activity Screening

-

Cell Viability Assay (MTT or CellTiter-Glo):

-

Seed a panel of cancer cell lines (e.g., breast, lung, colon) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

-

Kinase Inhibition Assay:

-

Utilize a commercially available kinase assay kit for specific kinases of interest (e.g., CDK2/cyclin E, PI3Kα).

-

Incubate the kinase, substrate, and ATP with varying concentrations of the test compound.

-

Measure the kinase activity according to the kit's instructions (e.g., by detecting phosphorylation of the substrate).

-

Determine the IC₅₀ value for kinase inhibition.

-

Neuroprotective Activity Screening

-

Cholinesterase Inhibition Assay (Ellman's Method):

-

Prepare solutions of AChE or BuChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the yellow product (from the reaction of thiocholine with DTNB) spectrophotometrically.

-

Calculate the IC₅₀ value for enzyme inhibition.

-

Conclusion and Future Directions

This technical guide provides a comprehensive preliminary framework for the investigation of this compound. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory. The hypothesized biological activities in oncology and neurodegenerative diseases are grounded in the extensive literature on the pharmacology of the isoindoline scaffold.

The detailed experimental protocols provided herein offer a clear path for the synthesis, characterization, and initial biological evaluation of this novel compound. The results of these initial studies will be crucial in determining the most promising therapeutic avenues to pursue for this compound and will guide the design of future analogs with improved potency and selectivity. This preliminary investigation underscores the potential of this compound as a valuable addition to the growing family of bioactive isoindoline derivatives.

References

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry. [Link]

-

Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics. [Link]

-

Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules. [Link]

-

Novel Tetrahydropyrido[1,2-a]isoindolone Derivatives (Valmerins): Potent Cyclin-Dependent Kinase/Glycogen Synthase Kinase 3 Inhibitors with Antiproliferative Activities and Antitumor Effects in Human Tumor Xenografts. Journal of Medicinal Chemistry. [Link]

-

Docking of isoindoline-1-one derivatives (compound 1: purple stick;... - ResearchGate. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

4-BROMO-o-XYLENE. Organic Syntheses. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

-

Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. ResearchGate. [Link]

-

One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas. Request PDF. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

-

Isoindoline-derived ligands and applications. RSC Advances. [Link]

-

How ligands illuminate GPCR molecular pharmacology. Cell. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]

- Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.

-

Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]

-

Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]

-

GPCR drug discovery: novel ligands for CNS receptors. Recent Patents on CNS Drug Discovery. [Link]

- PREPARATION OF 4-BROMO-o-XYLENE.

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]

-

3-bromophthalide. Organic Syntheses. [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

-

Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

- Preparation method for 4-bromoisoquinolone and derivative thereof.

-

Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Request PDF. [Link]

-

1-benzylindole. Organic Syntheses. [Link]

-

Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in Chemistry. [Link]

- Process for the production of substituted benzal and benzyl bromides.

-

The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience. [Link]

- Preparation method of benzyl bromide.

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]

-

3-Bromo-o-xylene. PubChem. [Link]

-

Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. PMC. [Link]

- Method for preparing substituted benzyl bromides.

- Preparation method of 3-bromophthalide.

- Process for the preparation of 5-bromophthalide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoindoline-derived ligands and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. GPCR drug discovery: novel ligands for CNS receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Benzyl-4-bromoisoindoline: Synthesis, Characterization, and Neuropharmacological Exploration

Disclaimer: 2-Benzyl-4-bromoisoindoline is a research chemical with limited publicly available data. This guide is a synthesized document based on established principles in organic chemistry and neuropharmacology for structurally related isoindoline derivatives. All protocols should be adapted and validated by qualified researchers in a controlled laboratory setting.

Introduction

The isoindoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a defined spatial orientation for substituents, making it an ideal template for designing ligands with high affinity and selectivity for specific biological targets.[3] This guide focuses on a particular derivative, this compound, a compound of interest for its potential applications in neuropharmacology. The presence of a benzyl group suggests a potential interaction with targets such as sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders.[1] This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of a plausible synthetic route, analytical characterization, and a strategic approach to investigating its biological activity.

PART 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any research involving a novel compound. The following section outlines a proposed multi-step synthesis for this compound, followed by essential characterization and quality control measures.

Synthetic Pathway

The proposed synthesis commences with the bromination of phthalimide, followed by reduction to the corresponding isoindoline, and subsequent N-benzylation.

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromophthalimide

This step involves the electrophilic aromatic substitution of phthalimide. N-Bromophthalimide in the presence of a strong acid is an effective brominating agent for this transformation.[4]

-

In a fume hood, add phthalimide (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add concentrated sulfuric acid to dissolve the phthalimide.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add N-bromophthalimide (1.1 eq) portion-wise, maintaining the temperature below 5°C.[4]

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 4-Bromoisoindoline

The reduction of the phthalimide to the isoindoline can be achieved using a reducing agent like borane-THF complex.[5]

-

Suspend 4-bromophthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a dry, inert atmosphere (e.g., under argon or nitrogen).

-

Cool the suspension to 0°C.

-

Slowly add a solution of borane-THF complex (BH3·THF, ~3.0-4.0 eq) dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Treat the residue with 2M HCl and heat for 1 hour to hydrolyze the borane-amine complex.

-

Cool the mixture and basify with a concentrated NaOH solution to a pH > 12.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromoisoindoline.

Step 3: Synthesis of this compound

The final step is the N-alkylation of the secondary amine with benzyl bromide.[6][7]

-

Dissolve 4-bromoisoindoline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a suitable base, such as potassium carbonate (K2CO3, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.[8][9][10][11]

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the benzylic protons, the isoindoline methylene protons, and the aromatic protons with appropriate splitting patterns and integrations. | Structural Elucidation |

| ¹³C NMR | Distinct peaks for all carbon atoms, including the benzylic carbon, the isoindoline carbons, and the aromatic carbons. | Structural Confirmation |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C15H15BrN⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. | Molecular Weight Confirmation |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with >95% purity. | Purity Assessment |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), and C-N stretching. | Functional Group Identification |

PART 2: Investigating Neuropharmacological Activity

The structural motifs of this compound suggest that sigma receptors are a plausible biological target.[12][13][14] Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in various neurological processes and are attractive targets for drug development.[1]

Hypothesis: A Ligand for Sigma Receptors

The N-benzyl group is a common pharmacophore in high-affinity sigma receptor ligands. It is hypothesized that this compound will exhibit binding affinity for sigma-1 (σ1R) and/or sigma-2 (σ2R) receptors.

Experimental Workflow for Target Validation

Caption: Experimental workflow for investigating the interaction of this compound with sigma receptors.

Detailed Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from established methods for characterizing sigma receptor ligands.[1][3][15][16][17]

Materials:

-

Membrane preparations from cells expressing human σ1R or σ2R.

-

Radioligand for σ1R: [³H]-(+)-pentazocine.[1]

-

Radioligand for σ2R: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) in the presence of a σ1R masking agent (e.g., (+)-pentazocine).[1]

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, filter mats, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

-

For determining non-specific binding, add a high concentration of haloperidol.

-

Incubate the plates at 37°C for a specified time to reach equilibrium (e.g., 120 minutes for [³H]-(+)-pentazocine).[16]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Exploration of Other CNS Targets

To build a comprehensive pharmacological profile, it is prudent to screen this compound against a panel of other relevant CNS targets, including:

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

NMDA and AMPA receptors

PART 3: Safety, Handling, and Future Directions

Laboratory Safety and Handling

Brominated organic compounds and aromatic amines require careful handling to minimize exposure and risk.[18][19][20][21]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Future Research and Development

If this compound demonstrates promising activity and selectivity for a particular target, future research could focus on:

-